

Application Notes and Protocols for Calcium Imaging Assays Using Fsllyr-NH2

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Compound of Interest

Compound Name: *Fsllyr-NH2*

Cat. No.: *B15570974*

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Introduction

Fsllyr-NH2 is a versatile synthetic peptide with a dual role in modulating intracellular calcium signaling. It is recognized primarily as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain.[1] However, recent studies have revealed that **Fsllyr-NH2** also functions as an agonist for Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, triggering a robust increase in intracellular calcium.[1][2] This dual functionality makes **Fsllyr-NH2** a valuable tool for investigating the distinct signaling pathways of these receptors and for screening potential therapeutic compounds.

These application notes provide detailed protocols for utilizing **Fsllyr-NH2** in calcium imaging assays to characterize its antagonist activity on PAR2 and its agonist activity on MrgprC11/MRGPRX1.

Data Presentation

Quantitative Analysis of Fsllyr-NH2 Activity

The following tables summarize the quantitative data for **Fsllry-NH2** in calcium imaging assays.



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Note: The IC50 value for PAR2 antagonism was determined through the inhibition of trypsin-mediated activation.[3] The agonist activity on MrgprC11 was observed to be specific and dose-dependent.[1][2]

Signaling Pathways

The activation of both PAR2 and MrgprC11/MRGPRX1 by their respective ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. Below are diagrams illustrating these pathways.



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PAR2 Signaling Pathway Leading to Calcium Mobilization.



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MrgprC11/MRGPRX1 Signaling Pathway Activated by **Fsllry-NH2**.

Experimental Protocols

The following protocols are designed for studying the effects of **Fsllry-NH2** on intracellular calcium levels in cultured cells, such as HEK293T cells. These can be adapted for other cell types and experimental setups.

Protocol 1: Characterizing **Fsllry-NH2** as a PAR2 Antagonist

This protocol outlines the steps to measure the inhibitory effect of **Fsllry-NH2** on PAR2 activation.



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Experimental Workflow for PAR2 Antagonist Assay.

Materials:

- HEK293T cells stably expressing human PAR2
- Culture medium (e.g., DMEM with 10% FBS)
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- HEPES-buffered saline (HBS) or other suitable imaging buffer
- **Fsllry-NH2** stock solution
- PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) stock solution
- Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

- Cell Culture: Seed HEK293T-PAR2 cells onto glass-bottom dishes or multi-well plates suitable for imaging and culture until they reach 70-80% confluency.

- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
 - Wash the cells once with HBS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
- **Fsllry-NH2** Incubation:
 - Prepare serial dilutions of **Fsllry-NH2** in HBS to achieve the desired final concentrations.
 - Replace the HBS with the **Fsllry-NH2** solutions and incubate for 10-20 minutes.
- PAR2 Activation and Imaging:
 - Place the dish or plate on the imaging setup.
 - Begin recording baseline fluorescence.
 - Add the PAR2 agonist (e.g., Trypsin or SLIGRL-NH2) to the wells.
 - Continue recording the fluorescence signal for a sufficient duration to capture the full calcium response.
- Data Analysis:
 - Measure the peak fluorescence intensity or the area under the curve for each condition.
 - Normalize the responses to a control (agonist alone).
 - Plot the normalized response against the concentration of **Fsllry-NH2** and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Characterizing Fsllyr-NH2 as a MrgprC11/MRGPRX1 Agonist

This protocol is designed to measure the agonistic activity of **Fsllyr-NH2** on MrgprC11 or MRGPRX1.



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Experimental Workflow for MrgprC11/MRGPRX1 Agonist Assay.

Materials:

- HEK293T cells transiently or stably expressing mouse MrgprC11 or human MRGPRX1
- Culture medium (e.g., DMEM with 10% FBS)
- Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- HEPES-buffered saline (HBS) or other suitable imaging buffer
- **Fsllyr-NH2** stock solution
- Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

- Cell Culture and Transfection (if applicable):
 - Seed HEK293T cells as described in Protocol 1.
 - If using transient expression, transfect the cells with a plasmid encoding MrgprC11 or MRGPRX1 24 hours after seeding.
- Dye Loading: Follow the same dye loading procedure as described in Protocol 1.
- **Fsllry-NH2** Stimulation and Imaging:
 - Place the dish or plate on the imaging setup.
 - Begin recording baseline fluorescence.
 - Add varying concentrations of **Fsllry-NH2** to the wells.
 - Continue recording the fluorescence signal to capture the calcium response.
- Data Analysis:
 - Measure the peak fluorescence intensity or the area under the curve for each concentration of **Fsllry-NH2**.
 - Plot the response against the concentration of **Fsllry-NH2** and fit the data to a dose-response curve to determine the EC50 value.

By following these application notes and protocols, researchers can effectively utilize **Fsllry-NH2** as a pharmacological tool to investigate the complex signaling pathways of PAR2 and MrgprC11/MRGPRX1, and to facilitate the discovery of novel therapeutics targeting these receptors.

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References

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